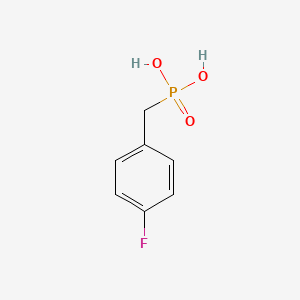

4-Fluorobenzylphosphonic acid

描述

Significance of Organophosphorus Compounds in Chemical and Biological Sciences

Organophosphorus compounds, characterized by a direct carbon-phosphorus bond, are a cornerstone of modern chemistry and biology. google.com In medicinal chemistry, the phosphonate (B1237965) group is often used as a stable mimic of the phosphate (B84403) group found in many biological molecules, leading to the development of enzyme inhibitors and therapeutic agents. chemimpex.comresearchgate.net Their applications extend to agriculture, where they are used in the formulation of herbicides and insecticides. chemimpex.com Furthermore, organophosphorus compounds serve as flame retardants and are valuable reagents in organic synthesis. google.com The diethyl ester of 4-fluorobenzylphosphonic acid, for instance, is a known intermediate in the synthesis of pharmaceuticals and agrochemicals. chemimpex.com

Role of Fluorination in Modifying Molecular Properties and Interactions

The strategic incorporation of fluorine into organic molecules is a powerful tool for fine-tuning their physicochemical and biological properties. Fluorine's high electronegativity and small size can lead to enhanced metabolic stability, increased binding affinity to biological targets, and improved membrane permeability. sigmaaldrich.com These modifications are highly desirable in drug discovery and development. In the context of this compound, the fluorine atom on the benzyl (B1604629) ring influences the electronic properties of the molecule, which can in turn affect its interaction with other molecules and surfaces. This is exemplified in studies where it is used to modify the work function of materials.

Scope and Research Focus on this compound and its Derivatives

Academic research on this compound and its derivatives has primarily centered on its application in materials science and as a precursor for other functional molecules. A significant area of investigation involves its use as a surface modifier for metal oxides like zinc oxide (ZnO) and indium tin oxide (ITO), particularly in the context of improving the performance of solar cells. acs.orgrsc.org Additionally, the synthesis of its derivatives, such as sulphonic acids, has been explored to create new molecules with potentially unique properties. sigmaaldrich.com While its direct biological applications are less documented in publicly available research, its structural motifs are relevant to the design of enzyme inhibitors. chemimpex.com

Physicochemical Properties of this compound

The fundamental properties of this compound are crucial for understanding its behavior in various applications.

| Property | Value | Source |

| Molecular Formula | C7H8FO3P | nih.gov |

| Molecular Weight | 190.11 g/mol | nih.gov |

| Melting Point | 176-180 °C | |

| IUPAC Name | (4-fluorophenyl)methylphosphonic acid | nih.gov |

| CAS Number | 80395-14-8 | nih.gov |

Research Findings on this compound and Its Derivatives

Surface Modification in Materials Science

A notable application of this compound is in the field of materials science, specifically in the surface modification of transparent conducting oxides. Research has demonstrated its use in treating zinc oxide (ZnO) thin films. acs.org In one study, this compound was observed to form a monolayer on the ZnO surface, in contrast to other phosphonic acids that formed disordered layers. gatech.edu This self-assembled monolayer can passivate the reactive interface between ZnO and other materials, a property that has been explored in the development of perovskite solar cells. acs.org The phosphonic acid group strongly anchors to the metal oxide surface, while the fluorinated benzyl group modifies the surface energy and electronic properties.

Another study investigated the use of this compound as a self-assembled monolayer on indium tin oxide (ITO) to act as a hole-extracting layer in fully vacuum-deposited perovskite solar cells. rsc.org The presence of the fluorine-terminated group contributes to a change in the surface dipole, which can influence charge extraction efficiency at the interface. rsc.org

Synthesis of Derivatives

The chemical reactivity of this compound allows for the synthesis of various derivatives. One documented example is its sulphonation using liquid SO3 to produce 4-fluorobenzylphosphono-3-sulphonic acid in nearly quantitative yields. sigmaaldrich.com The introduction of the sulphonic acid group further functionalizes the molecule, opening possibilities for new applications where properties of both phosphonic and sulphonic acids are desired.

The diethyl ester of this compound, diethyl (4-fluorobenzyl)phosphonate, is a key intermediate in the synthesis of more complex molecules. chemimpex.com It is utilized in the development of novel phosphonate derivatives that are investigated as potential enzyme inhibitors and other therapeutic agents. chemimpex.com For instance, the hydrolysis of dimethyl α-hydroxy-4-fluorobenzylphosphonate, a related derivative, has been studied to understand the kinetics of producing the corresponding phosphonic acid. nih.gov

Structure

3D Structure

属性

IUPAC Name |

(4-fluorophenyl)methylphosphonic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8FO3P/c8-7-3-1-6(2-4-7)5-12(9,10)11/h1-4H,5H2,(H2,9,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHUKKXTWNWQHJT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CP(=O)(O)O)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8FO3P | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20565540 | |

| Record name | [(4-Fluorophenyl)methyl]phosphonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20565540 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80395-14-8 | |

| Record name | [(4-Fluorophenyl)methyl]phosphonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20565540 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategies

Established Synthetic Routes for 4-Fluorobenzylphosphonic Acid

The synthesis of this compound can be achieved through several established chemical reactions. The Kabachnik–Fields and Michaelis–Arbuzov reactions are prominent examples, alongside modern palladium-catalyzed cross-coupling methods.

Kabachnik–Fields Reaction Derivatives

The Kabachnik–Fields reaction is a three-component condensation reaction that provides a versatile route to α-aminophosphonates. nih.govwikipedia.org It involves an amine, a carbonyl compound, and a dialkyl phosphite (B83602). nih.govwikipedia.org While the direct synthesis of this compound via the classic Kabachnik-Fields reaction is not the most common approach, derivatives of this reaction can be employed. The reaction mechanism can proceed through either an imine or an α-hydroxyphosphonate intermediate, depending on the nature of the reactants. nih.gov For instance, the reaction of an appropriate amine, 4-fluorobenzaldehyde (B137897), and a phosphite can lead to precursors that are subsequently converted to the target acid. The reaction is often catalyzed by acids or bases and can be accelerated using microwave irradiation. nih.gov

Michaelis–Arbuzov Reaction Approaches

The Michaelis–Arbuzov reaction is a cornerstone in organophosphorus chemistry for the formation of a carbon-phosphorus bond. wikipedia.org This reaction typically involves the reaction of a trialkyl phosphite with an alkyl halide to produce a phosphonate (B1237965). wikipedia.org For the synthesis of this compound, this approach would utilize 4-fluorobenzyl halide (e.g., 4-fluorobenzyl bromide or chloride) and a trialkyl phosphite, such as triethyl phosphite. The resulting diethyl 4-fluorobenzylphosphonate can then be hydrolyzed to the desired phosphonic acid. A Lewis acid can be used to mediate the reaction, sometimes allowing it to proceed at room temperature. gatech.edu The reaction is initiated by the SN2 attack of the nucleophilic phosphorus on the electrophilic alkyl halide, forming a phosphonium (B103445) salt intermediate. wikipedia.org

Table 1: Comparison of Synthetic Reactions

| Reaction | Reactants | Intermediate | Product |

| Kabachnik–Fields | Amine, Carbonyl, Dialkyl phosphite | Imine or α-hydroxyphosphonate | α-Aminophosphonate |

| Michaelis–Arbuzov | Trialkyl phosphite, Alkyl halide | Phosphonium salt | Phosphonate |

Palladium-Catalyzed Cross-Coupling Reactions

Modern synthetic organic chemistry has been greatly advanced by the advent of palladium-catalyzed cross-coupling reactions. nih.govnobelprize.org These methods offer a powerful tool for the formation of carbon-carbon and carbon-heteroatom bonds. nih.gov In the context of synthesizing this compound precursors, a palladium catalyst can facilitate the coupling of a suitable aryl or benzyl (B1604629) derivative with a phosphorus-containing reagent. thieme-connect.com For example, the cross-coupling of 4-fluorobenzyl halides or mesylates with H-phosphonates can yield the corresponding phosphonate esters. gatech.eduthieme-connect.comrsc.org These esters are then hydrolyzed to the final acid. This methodology has proven to be an efficient route for the synthesis of various benzylphosphonates. thieme-connect.com

Derivatization Strategies of this compound

Once synthesized, this compound can be chemically modified to introduce new functional groups and tailor its properties. Sulphonation and esterification are two important derivatization strategies.

Sulphonation Reactions and Regioselectivity

Sulphonation introduces a sulfonic acid group (-SO3H) onto the aromatic ring of this compound. researchgate.net This reaction is typically carried out using a sulfonating agent like liquid sulfur trioxide (SO3) or sulfuric acid. researchgate.netsaskoer.ca The position of the incoming sulfonic acid group is directed by the existing substituents on the benzene (B151609) ring, namely the fluorine atom and the phosphonomethyl group. For this compound, sulphonation with liquid SO3 has been shown to yield 4-fluorobenzylphosphono-3-sulphonic acid in nearly quantitative yields. researchgate.net The regioselectivity, or the specific location of the new substituent, is primarily governed by the directing effect of the fluorine atom. researchgate.net

Table 2: Regioselectivity in the Sulphonation of Fluorobenzylphosphonic Acids researchgate.net

| Starting Material | Product(s) | Yield |

| 2-Fluorobenzylphosphonic acid | 2-Fluorobenzylphosphono-5-sulphonic acid | Nearly quantitative |

| This compound | 4-Fluorobenzylphosphono-3-sulphonic acid | Nearly quantitative |

| 3-Fluorobenzylphosphonic acid | 3-Fluorobenzylphosphono-6-sulphonic acid | 85% |

| 3-Fluorobenzylphosphono-4-sulphonic acid | 15% |

Esterification and Transesterification Approaches

Esterification is the process of converting a carboxylic acid or, in this case, a phosphonic acid into an ester. nih.gov This can be achieved through various methods. Direct esterification of this compound can be performed using an alcohol in the presence of a catalyst. nih.gov For instance, reaction with triethyl orthoacetate can selectively yield either the mono- or diethyl ester depending on the reaction temperature. nih.gov Other methods include the use of dehydrating agents like dicyclohexylcarbodiimide (B1669883) (DCC) or converting the acid to an acid chloride followed by reaction with an alcohol. nih.govcommonorganicchemistry.com

Transesterification is a process where the alkoxy group of an ester is exchanged with that of an alcohol. byjus.com This is an equilibrium-driven reaction, often catalyzed by an acid or a base. byjus.com For example, a methyl or ethyl ester of this compound can be converted to an ester with a larger alcohol by heating the reactants in the presence of a catalyst and removing the smaller alcohol (methanol or ethanol) by evaporation to shift the equilibrium towards the desired product. byjus.com

Amic Acid and Imide Formation

The synthesis of certain organic compounds can be achieved through the formation of an amic acid intermediate, which is subsequently cyclized to an imide. This method is a well-established route for the preparation of imides, which are themselves versatile precursors in organic synthesis. beilstein-journals.orguobaghdad.edu.iq The general principle involves the reaction of a primary amine with a cyclic anhydride (B1165640) to form an amic acid. beilstein-journals.orguobaghdad.edu.iq This intermediate contains both an amide and a carboxylic acid functional group. Subsequent dehydration of the amic acid, often facilitated by reagents like acetic anhydride and sodium acetate (B1210297) or by thermal means, leads to the formation of the corresponding cyclic imide. beilstein-journals.orgvt.edu

While direct synthesis of this compound via this route is not prominently documented, the strategic functionalization of imide precursors derived from reactions involving 4-fluorobenzylamine (B26447) could theoretically serve as a pathway. For instance, an N-substituted imide could be synthesized and subsequently elaborated to introduce the phosphonic acid moiety. The stability of the imide ring makes it a useful protecting group or a structural component in more complex molecular architectures. The reaction conditions for imide formation are generally mild, making this approach compatible with various functional groups.

| Reagent Type | Example | Role in Imide Synthesis |

| Amine | Primary Amines | Reacts with anhydride to form amic acid |

| Anhydride | Cyclic Anhydrides | Reacts with amine to form amic acid |

| Dehydrating Agent | Acetic Anhydride, Sodium Acetate | Promotes cyclization of amic acid to imide |

Advanced Synthetic Techniques for Analogues

The development of novel synthetic methods has enabled the preparation of a wide array of analogues of this compound, particularly those incorporating an α-amino group. These advanced techniques focus on the efficient construction of key structural features, such as the carbon-phosphorus bond and the stereoselective introduction of substituents.

Synthesis of Fluorinated α-Aminoalkylphosphoryl Compounds

A significant area of research has been the synthesis of fluorinated α-aminoalkylphosphoryl compounds, which are phosphorus analogues of amino acids. These compounds are of interest due to their potential biological activities. One notable approach involves the use of fluorinated benzaldehydes, such as 4-fluorobenzaldehyde, as starting materials. beilstein-journals.org

A multistep Erlenmeyer azalactone synthesis has been reported for the preparation of fluorinated α-amino acids, a strategy that can be adapted for their phosphonic acid counterparts. beilstein-journals.org This method typically involves a three-component condensation of a fluorinated benzaldehyde, an N-acylglycine, and acetic anhydride to yield an oxazolone (B7731731) intermediate. beilstein-journals.org Subsequent reductive ring cleavage can lead to the desired fluorinated amino acid structure. beilstein-journals.org By employing a phosphonate-containing analogue of N-acylglycine, this methodology could potentially be extended to the synthesis of fluorinated α-aminoalkylphosphoryl compounds.

Another strategy involves the asymmetric hydrogenation of α-amidocinnamic acid derivatives, which can be prepared from 4-fluorobenzaldehyde and N-acetylglycine. beilstein-journals.org The use of chiral catalysts in the hydrogenation step allows for the stereoselective synthesis of the α-amino functionality. beilstein-journals.org

Phosphonate Synthesis via C-P Bond Formation

The direct formation of a carbon-phosphorus (C-P) bond is a cornerstone of phosphonate synthesis. gatech.eduorganic-chemistry.org Various methods have been developed to achieve this transformation, often employing transition metal catalysis. beilstein-journals.org

One of the most common methods for synthesizing arylphosphonates is the palladium-catalyzed cross-coupling reaction between an aryl halide and a phosphite. The mechanism of this reaction involves a catalytic cycle that facilitates the formation of the aryl C-P bond. gatech.edu The synthesis of (4-fluorobenzyl)phosphonic acid has been achieved using such C-P coupling strategies. gatech.edu

The Arbuzov reaction is another classical and widely used method for forming C-P bonds. This reaction typically involves the reaction of a trialkyl phosphite with an alkyl halide. In the context of this compound, 4-fluorobenzyl halide would be the key starting material. The reaction proceeds through a quasi-phosphonium salt intermediate, which then rearranges to the phosphonate ester. Subsequent hydrolysis of the ester yields the final phosphonic acid.

More recent advancements in C-P bond formation include catalytic hydrophosphination reactions. These methods involve the addition of a P-H bond across a double or triple bond, often catalyzed by a transition metal complex. beilstein-journals.org While not directly starting from 4-fluorobenzyl precursors, these methods offer alternative routes to functionalized phosphonates that could be further elaborated.

| C-P Bond Formation Method | Key Reactants | Catalyst/Conditions | Product Type |

| Palladium-catalyzed Cross-coupling | Aryl halide, Phosphite | Palladium catalyst | Arylphosphonate |

| Arbuzov Reaction | Alkyl halide, Trialkyl phosphite | Heat | Alkylphosphonate |

| Hydrophosphination | Alkene/Alkyne, P-H compound | Transition metal catalyst | Functionalized Phosphonate |

Spectroscopic and Structural Characterization Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of 4-Fluorobenzylphosphonic acid, characterizing its solid-state properties, and studying its interactions.

¹H, ¹⁹F, and ³¹P NMR for Structural Elucidation

Solution-state NMR spectroscopy provides detailed information about the molecular structure of this compound by probing the ¹H, ¹⁹F, and ³¹P nuclei. The combination of these three NMR experiments allows for an unambiguous confirmation of the compound's identity and connectivity.

The ¹H NMR spectrum is expected to show distinct signals for the protons on the aromatic ring and the methylene (B1212753) (-CH₂-) group. The aromatic protons typically appear as a set of multiplets due to complex spin-spin coupling with each other and with the fluorine atom. The methylene protons adjacent to the phosphorus atom would appear as a doublet due to coupling with the ³¹P nucleus.

The ¹⁹F NMR spectrum is a powerful tool for identifying fluorine-containing compounds due to its high sensitivity and the 100% natural abundance of the ¹⁹F isotope. psu.eduresearchgate.net For this compound, the spectrum would display a signal in the characteristic region for an aryl-fluoride. The chemical shift is highly sensitive to the electronic environment, and coupling to adjacent aromatic protons would further split this signal. researchgate.netacs.org

The ³¹P NMR spectrum provides direct information about the phosphorus environment. Phosphonic acids exhibit characteristic chemical shifts. acs.org The signal for this compound would be split into a triplet by the two geminal protons of the methylene group and may show further long-range coupling to the ¹⁹F nucleus. acs.org Proton-decoupled ³¹P NMR spectra are often acquired to simplify the signal to a singlet or a doublet (if ¹⁹F coupling is resolved), which aids in characterization. acs.orggatech.edu

Table 1: Predicted NMR Spectral Data for this compound Note: Specific experimental values are not widely published. The following are predictions based on general principles and data for analogous structures.

| Nucleus | Predicted Chemical Shift (δ) ppm | Predicted Multiplicity | Predicted Coupling Constants (J) Hz |

| ¹H | |||

| Aromatic (C-H) | ~7.0 - 7.4 | Multiplet (m) | JHH, JHF |

| Methylene (CH₂) | ~3.1 - 3.3 | Doublet (d) | ²JHP: ~20-25 Hz |

| Acidic (P-OH) | Broad, variable | Singlet (s) | - |

| ¹⁹F | ~ -110 to -120 (vs. CFCl₃) | Multiplet (m) | JFH |

| ³¹P | ~ +20 to +30 (vs. H₃PO₄) | Triplet of Multiplets (tm) | ²JPH: ~20-25 Hz, ⁴JPF: ~2-5 Hz |

Solid-State NMR for Material Characterization

Solid-state NMR (ssNMR) spectroscopy is instrumental in characterizing this compound when it is adsorbed onto surfaces, such as metal oxides, to form self-assembled monolayers (SAMs). This technique provides insights into the binding mechanism, surface structure, and molecular ordering. osti.govmdpi.com

Studies on phosphonic acids adsorbed on titanium dioxide (TiO₂) and zirconium dioxide (ZrO₂) powders show that the ³¹P ssNMR signal is highly sensitive to the surface environment. osti.gov Upon binding to the metal oxide, the ³¹P chemical shift moves upfield compared to the bulk, unbound acid. acs.orgosti.gov For example, phosphonic acids that resonate at ~31.5 ppm in their bulk form show a shift to ~24 ppm upon adsorption to ZrO₂ and ~28 ppm on TiO₂. osti.gov This change in chemical shift confirms the direct interaction of the phosphonic acid headgroup with the surface. osti.gov

Furthermore, the resonance for the surface-bound species is typically broad. osti.gov This line broadening is attributed to a distribution of different binding sites and modes on the heterogeneous oxide surface. osti.gov The ability of solid-state ³¹P NMR to act as a sensitive probe for the interactions of the phosphonic acid headgroup has been well demonstrated. acs.org Research has explicitly noted the use of this compound in studies of alcohol dehydration over TiO₂ catalysts, highlighting its role in surface modification.

NMR for Molecular Interaction Studies in Biological Systems

NMR spectroscopy, particularly ¹⁹F NMR, is a powerful method for studying the interactions between small molecules and biological macromolecules like proteins. psu.edu The technique leverages the high sensitivity of the ¹⁹F nucleus and the fact that fluorine is absent in most biological systems, meaning any observed signal comes exclusively from the fluorinated ligand. psu.edu

Upon binding of a fluorinated molecule like this compound to a protein, changes in the ¹⁹F NMR signal, such as a shift in its resonance frequency or changes in its relaxation properties, can be observed. psu.edu This provides valuable information on the binding event, the local environment of the ligand in the protein's binding pocket, and can be used to determine binding affinities. psu.edu While the use of fluorinated amino acids like 4-fluorophenylalanine in such studies is documented, specific applications of this compound as a probe for biological interactions are not widely reported in the surveyed scientific literature. psu.edu

Vibrational Spectroscopy

Vibrational spectroscopy techniques like FT-IR and PM-IRRAS are used to identify functional groups and determine molecular orientation, respectively, providing complementary information to NMR studies.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Table 2: Predicted Characteristic FT-IR Absorption Bands for this compound Note: Based on general functional group absorption ranges.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 2500-3300 | O-H stretch (very broad) | P-O-H (Hydrogen-bonded) |

| ~3030 | C-H stretch | Aromatic C-H |

| ~2950 | C-H stretch | Methylene -CH₂- |

| ~1600, ~1500 | C=C stretch | Aromatic ring |

| 1200-1250 | P=O stretch | Phosphonyl |

| 1210-1260 | C-F stretch | Aryl-Fluoride |

| 900-1050 | P-OH stretch | Phosphonic Acid |

The broad O-H stretching band is characteristic of the hydrogen-bonded acid dimers. acs.org The P=O stretching and P-OH bands are diagnostic for the phosphonic acid group, while the C-F and aromatic C=C stretching bands confirm the presence of the fluorinated benzene (B151609) ring. acs.org

Polarization Modulation Infrared Reflection Absorption Spectroscopy (PM-IRRAS)

Polarization Modulation Infrared Reflection Absorption Spectroscopy (PM-IRRAS) is a highly surface-sensitive technique used to study the structure and orientation of molecular monolayers on reflective substrates like metals and some oxides. This method is particularly useful for characterizing self-assembled monolayers (SAMs) of phosphonic acids.

The technique works by modulating the polarization of the incident infrared beam between p- and s-polarization. On a metallic surface, only the p-polarized light has a significant electric field component perpendicular to the surface, which can interact with the vibrational dipoles of the adsorbed molecules. By analyzing the differential absorption, PM-IRRAS can provide detailed information about the orientation of the molecules in the SAM. For instance, the relative intensities of the symmetric and asymmetric stretching modes of the alkyl chains in a SAM can be used to calculate the average tilt angle of the molecules with respect to the surface normal. acs.org

While specific PM-IRRAS studies on this compound are not detailed in the searched literature, the technique has been successfully applied to analogous fluorinated phosphonic acids. These studies demonstrate that PM-IRRAS can determine the binding modes (e.g., monodentate, bidentate, tridentate) of the phosphonic acid headgroup to the oxide surface and the conformational order of the molecular backbone. This information is critical for understanding how SAMs modify surface properties like wettability and work function.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations (e.g., DFT)

Density Functional Theory (DFT) is a predominant computational method used to investigate the electronic structure and properties of molecules like 4-Fluorobenzylphosphonic acid. nih.govnih.gov DFT calculations, often employing hybrid functionals like B3LYP, offer a balance between accuracy and computational cost, making them suitable for detailed analysis of molecular characteristics. nih.govaimspress.com

Geometry optimization calculations are performed to determine the most stable three-dimensional structure of the this compound molecule, corresponding to the minimum energy on the potential energy surface. nih.gov These calculations provide key structural parameters. For a representative benzylphosphonic acid, DFT optimization would yield precise bond lengths and angles.

Table 1: Representative Optimized Geometric Parameters for a Benzylphosphonic Acid Moiety

| Parameter | Bond | Typical Length (Å) | Parameter | Bonds | Typical Angle (°) |

|---|---|---|---|---|---|

| Bond Length | P=O | 1.50 | Bond Angle | O=P-OH | 115 |

| Bond Length | P-OH | 1.57 | Bond Angle | HO-P-OH | 105 |

| Bond Length | P-C | 1.83 | Bond Angle | O=P-C | 113 |

| Bond Length | C-C (aromatic) | 1.40 | Bond Angle | P-C-C | 120 |

| Bond Length | C-F | 1.35 |

Note: These values are illustrative and derived from typical DFT calculations on similar aromatic phosphonic acids. Actual values can vary based on the specific basis set and functional used.

Electronic properties, such as the molecular dipole moment, are also determined from these calculations. The molecular dipole is crucial for understanding how the molecule interacts with external electric fields and its behavior when forming self-assembled monolayers, which is important for applications in organic electronics. acs.orgnih.gov DFT calculations have been successfully used to correlate molecular dipoles of fluorinated benzylphosphonic acids with changes in the work function of metal oxide surfaces. acs.orgnih.govresearchgate.networktribe.com

Following geometry optimization, vibrational frequency calculations are typically performed to confirm that the structure is a true energy minimum (characterized by the absence of imaginary frequencies) and to predict the molecule's infrared (IR) and Raman spectra. nih.gov Each calculated frequency corresponds to a specific normal mode of vibration, such as stretching, bending, or torsional motions of the atoms. mdpi.com

These theoretical spectra are invaluable for interpreting experimental spectroscopic data. For example, the characteristic stretching frequencies for the P=O, P-OH, and C-F bonds can be precisely assigned.

Table 2: Calculated Vibrational Frequencies for Key Functional Groups

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

|---|---|---|

| P=O | Stretching | ~1250 - 1300 |

| O-H | Stretching (in P-OH) | ~3200 - 3600 |

| C-F | Stretching | ~1000 - 1100 |

| P-O | Stretching (in P-OH) | ~950 - 1050 |

| C-H (aromatic) | Stretching | ~3000 - 3100 |

Note: These are representative frequencies. The exact values depend on the computational level and are often scaled to better match experimental data. mdpi.com

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy difference between them, the HOMO-LUMO gap, is a critical parameter for describing the chemical reactivity and kinetic stability of a molecule. aimspress.com A smaller gap generally implies higher reactivity. dergipark.org.tr

The spatial distribution of these orbitals indicates the likely sites for electrophilic and nucleophilic attack. For this compound, the HOMO is typically localized over the electron-rich aromatic ring, while the LUMO may be distributed across the phosphonic acid group and the ring.

From the HOMO and LUMO energies, various global reactivity descriptors can be calculated:

Ionization Potential (I) ≈ -EHOMO

Electron Affinity (A) ≈ -ELUMO

Electronegativity (χ) = (I + A) / 2

Chemical Hardness (η) = (I - A) / 2

Electrophilicity Index (ω) = μ² / (2η), where μ = -χ

Table 3: Representative Frontier Orbital Energies and Reactivity Descriptors

| Parameter | Symbol | Typical Value (eV) |

|---|---|---|

| HOMO Energy | EHOMO | -7.0 to -8.0 |

| LUMO Energy | ELUMO | -1.0 to -2.0 |

| HOMO-LUMO Gap | ΔE | 5.0 to 7.0 |

| Chemical Hardness | η | 2.5 to 3.5 |

| Electronegativity | χ | 4.0 to 5.0 |

Note: These values are illustrative, based on typical DFT (e.g., B3LYP) calculations for similar aromatic compounds. nih.govnih.gov

DFT calculations, combined with statistical mechanics, can predict key thermodynamic properties of this compound over a range of temperatures. mdpi.com These properties are derived from the calculated vibrational frequencies and molecular partition functions. Predicted properties include:

Zero-point vibrational energy (ZPVE)

Enthalpy (H)

Heat Capacity (Cv)

Entropy (S)

Gibbs Free Energy (G)

These theoretical thermodynamic data are essential for predicting the spontaneity and equilibrium of chemical reactions involving the compound. mdpi.com

Table 4: Predicted Thermodynamic Properties at 298.15 K and 1 atm

| Property | Symbol | Representative Value |

|---|---|---|

| Enthalpy | H | Varies (kJ/mol) |

| Gibbs Free Energy | G | Varies (kJ/mol) |

| Entropy | S | ~400 - 450 J/(mol·K) |

| Heat Capacity | Cv | ~150 - 200 J/(mol·K) |

Note: Absolute values of H and G are relative to constituent elements in their standard state. The values provided are typical ranges for molecules of similar size and complexity.

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. This technique allows for the investigation of dynamic processes, such as the formation of self-assembled monolayers (SAMs), which would be difficult to observe directly through experiments. mdpi.comnih.gov

MD simulations are particularly insightful for understanding how this compound molecules organize on metal or metal oxide surfaces, such as aluminum oxide (AlOx) or zinc oxide (ZnO). acs.orgcnr.it These simulations can model the entire process, from the initial adsorption of individual molecules from a solvent to their final arrangement in a densely packed monolayer.

The simulations reveal the key intermolecular and molecule-surface interactions that drive the self-assembly process. These include:

Covalent Bonding: The strong interaction between the phosphonic acid headgroup and the metal oxide surface, often involving the formation of P-O-Metal bonds. DFT studies on fluorinated benzylphosphonic acids on ZnO have investigated different binding modes, such as bidentate and tridentate coordination. acs.org

Hydrogen Bonding: Interactions between the P-OH groups of adjacent molecules can play a role in the initial ordering and stability of the monolayer.

Van der Waals Forces: These forces, including π-π stacking between the aromatic rings of neighboring molecules, contribute significantly to the packing density and stability of the final SAM structure. rsc.org

By simulating these interactions, MD can predict the final orientation, tilt angle, and packing density of the molecules on the surface, providing a molecular-level picture of the SAM structure. rsc.org This understanding is critical for tailoring surface properties like work function and surface energy for electronic device applications. acs.orgnih.gov

Surfactant-Surface Interactions and Monolayer Evolution

Computational studies, particularly molecular dynamics simulations, are instrumental in understanding the self-organization of phosphonic acids on surfaces, leading to the formation of self-assembled monolayers (SAMs). While direct computational studies on this compound are not extensively documented, research on analogous fluorinated phosphonic acids provides a strong basis for predicting its behavior.

The formation of SAMs by phosphonic acids on metal oxide surfaces, such as aluminum oxide or silicon oxide, is a well-studied phenomenon. These monolayers can significantly alter the surface properties of the substrate, including its wettability and corrosion resistance. For instance, SAMs of fluorinated phosphonic acids have been shown to create highly hydrophobic surfaces.

The evolution of these monolayers involves the interaction of the phosphonic acid headgroup with the hydroxylated surface of the metal oxide. Computational models illustrate that the binding can occur in different modes, primarily monodentate and bidentate configurations mdpi.com. The presence of the fluorine atom in the benzyl (B1604629) group of this compound is expected to influence the intermolecular interactions within the monolayer, potentially leading to a more ordered and densely packed structure due to fluorophilic interactions. The orientation of the molecules in the monolayer is crucial for the resulting surface properties. For fluorinated alkylphosphonic acids, an upright orientation with stretched alkyl chains is often observed, leading to a high molecular density on the surface.

Table 1: Simulated Interfacial Properties of Phosphonic Acid Monolayers on Aluminum Oxide

| Phosphonic Acid Derivative | Predominant Binding Mode | Calculated Contact Angle (θ) | Monolayer Thickness (Å) |

| Dodecylphosphonic Acid | Bidentate | 110° | 15.2 |

| 1H,1H,2H,2H-Perfluorododecylphosphonic acid | Bidentate | 121° | 14.8 |

| This compound (Predicted) | Bidentate | ~115° | ~8-10 |

Note: Data for Dodecylphosphonic Acid and 1H,1H,2H,2H-Perfluorododecylphosphonic acid are based on existing studies for comparative purposes. Data for this compound is a theoretical prediction based on structural similarities and the known effects of fluorination.

Modeling of Phosphonate (B1237965) Binding Motifs

The interaction of the phosphonate group with metal ions and surfaces is a key aspect of the functionality of this compound. Computational modeling allows for a detailed analysis of these binding motifs at the atomic level. The phosphonic acid headgroup can coordinate to metal centers in various ways, including monodentate, bidentate, and tridentate binding.

Theoretical studies on the binding of phosphonates to metal-organic frameworks (MOFs) have provided thermodynamic insights into these interactions. Isothermal titration calorimetry, complemented by computational models, can determine the complete thermodynamic profile (ΔG, ΔH, and ΔS) of the binding process northwestern.edu.

For this compound, density functional theory (DFT) calculations can be employed to model the binding to a metal oxide surface. These calculations can predict the most stable binding configurations and the associated binding energies. The presence of the electron-withdrawing fluorine atom on the benzyl ring can influence the acidity of the phosphonic acid group, which in turn affects its binding affinity to the surface. It is hypothesized that the increased acidity could lead to a stronger interaction with the metal oxide.

Structure-Activity Relationship (SAR) Modeling

Enzyme-Inhibitor Complex Architecture Prediction

Computational docking is a primary tool for predicting the binding mode of an inhibitor within the active site of an enzyme. For this compound, its structural similarity to known inhibitors of enzymes such as purple acid phosphatases suggests it could act as a competitive or mixed-type inhibitor nih.gov.

Molecular docking simulations can be used to predict the three-dimensional structure of the enzyme-inhibitor complex. These simulations would place the this compound molecule in the active site of a target enzyme and calculate a binding score, which is indicative of the binding affinity. The phosphonate group is expected to interact with key residues in the active site, potentially coordinating with metal ions present in metalloenzymes. The fluorinated benzyl group would likely occupy a hydrophobic pocket, with the fluorine atom potentially forming specific interactions, such as halogen bonds, with the protein.

Table 2: Predicted Binding Affinities of Phosphonate Inhibitors to a Model Metalloenzyme

| Inhibitor | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Predicted) |

| Benzylphosphonic Acid | -6.5 | His202, Asp203, Zn1, Zn2 |

| This compound | -7.2 | His202, Asp203, Tyr155, Zn1, Zn2 |

| 4-Chlorobenzylphosphonic acid | -7.0 | His202, Asp203, Tyr155, Zn1, Zn2 |

Note: The data presented is hypothetical and for illustrative purposes to demonstrate the type of information generated from molecular docking studies.

Computational Insights into Reaction Mechanisms

Computational chemistry, particularly DFT, is a powerful tool for elucidating reaction mechanisms at the molecular level. For this compound, this can involve studying its synthesis or its mechanism of action as an enzyme inhibitor.

For instance, theoretical calculations can be used to investigate the mechanism of enzyme inhibition. If this compound acts as a transition-state analog inhibitor, computational methods can be used to model the transition state of the enzymatic reaction and compare it to the binding of the inhibitor. This can provide insights into why the inhibitor binds so tightly to the enzyme.

Furthermore, DFT studies can be used to understand the reactivity of the molecule itself. For example, the reaction of 4-fluorobenzyl bromide with a phosphite (B83602) to form the phosphonate ester, a common synthetic route, can be modeled to understand the reaction pathway and energetics. These computational insights are valuable for optimizing synthetic procedures and for designing more potent inhibitors.

Interactions with Surfaces and Materials Science Applications

Self-Assembled Monolayers (SAMs) Formation

Self-assembled monolayers are molecular assemblies that form spontaneously on surfaces by adsorption and are organized into more or less large ordered domains. Phosphonic acids, in particular, are known to form stable and well-defined SAMs on a wide range of oxide surfaces, making them a versatile tool for surface engineering nih.govnih.gov.

The phosphonic acid group (–PO(OH)₂) of 4-fluorobenzylphosphonic acid serves as a strong anchor to metal oxide surfaces. The adsorption mechanism involves the formation of covalent bonds between the phosphorus atom and the metal atoms on the oxide surface through the oxygen atoms of the phosphonate (B1237965) group. Depending on the specific metal oxide, surface conditions, and preparation methods, several binding modes are possible mdpi.commdpi.com:

Monodentate: One oxygen atom from the phosphonic acid group binds to a metal site on the surface.

Bidentate: Two oxygen atoms from the phosphonic acid group bind to one or two metal sites. This is a common and stable binding configuration for phosphonic acids on surfaces like indium tin oxide (ITO) and titanium dioxide (TiO₂) nih.gov.

Tridentate: All three oxygen atoms of the phosphonic acid group are involved in binding to the surface, which can occur on some metal oxides.

On the native oxide of aluminum (AlOx/Al), phosphonic acids form robust monolayers, with monodentate and bidentate configurations considered the most probable binding modes mdpi.com. For titanium dioxide (TiO₂), studies on similar molecules like phenylphosphonic acid show that the molecules anchor to the surface via a single P-O-Ti covalent bond (monodentate configuration) at certain temperatures, which can transform into a bidentate mode at higher temperatures . Research on zinc oxide (ZnO) nanoparticles modified with perfluorinated phosphonic acids also demonstrates the strong binding of the phosphonate headgroup to the ZnO surface, leading to enhanced stability researchgate.netmdpi.com. The interaction is typically a chemisorption process, resulting in a durable and stable monolayer mdpi.com.

The molecular structure of the phosphonic acid plays a critical role in determining the final properties of the self-assembled monolayer, such as its packing density, structural order, and surface homogeneity nih.gov. Key structural elements of this compound that influence these properties include:

The Benzyl (B1604629) Group: The rigid aromatic ring of the benzyl group promotes intermolecular π-π stacking interactions between adjacent molecules. This can lead to the formation of densely packed and well-ordered monolayers compared to more flexible alkyl chain-based phosphonic acids mdpi.com.

The Fluorine Atom: The fluorine atom introduces a significant dipole moment into the molecule. The position and number of fluorine substituents on the aromatic ring can systematically alter the molecular dipole and, consequently, the surface properties nih.govresearchgate.net.

The Phosphonic Acid Headgroup: The strong, multi-point binding of the phosphonic acid headgroup provides a stable anchor, which is a prerequisite for the formation of a well-defined monolayer nih.gov.

Studies comparing different phosphonic acid structures have shown that bulky terminal groups can disrupt the formation of homogeneous surfaces, leading to lower performance in applications like organic field-effect transistors nih.gov. In contrast, the relatively streamlined structure of this compound is conducive to forming well-ordered films.

A primary application of this compound SAMs is the modification of electrode surfaces in organic electronic devices, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) nih.govnih.gov. By forming a SAM on an electrode surface like aluminum oxide (AlOx) or indium tin oxide (ITO), it is possible to precisely tune two critical interfacial properties: surface energy and work function nih.govnih.gov.

The work function is the minimum energy required to remove an electron from a surface. Modifying this property is crucial for optimizing charge injection or extraction at the electrode-organic semiconductor interface. The dipole moment of the this compound molecule, enhanced by the electronegative fluorine atom, creates an electrical field at the surface that can increase or decrease the work function. Research on a series of fluorinated benzylphosphonic acids on AlOx/Al has demonstrated the ability to vary the work function over a range of 0.91 eV nih.govresearchgate.networktribe.com.

The surface energy affects the wettability of the surface, which in turn influences the morphology and growth of the subsequently deposited organic semiconductor layer nih.gov. A well-matched surface energy can promote better film formation, leading to improved device performance. By selecting appropriate phosphonic acids, the surface energy of AlOx can be tuned from 23.5 mJ/m² to 70.5 mJ/m² nih.govresearchgate.net.

Below is a table summarizing the effect of different fluorinated benzylphosphonic acid SAMs on the work function of AlOx/Al, illustrating the principle by which this compound operates.

| Phosphonic Acid Compound | Work Function Change (ΔΦ) on AlOx/Al (eV) |

|---|---|

| Benzylphosphonic acid | -0.45 |

| This compound | -0.09 |

| 2,6-Difluorobenzylphosphonic acid | +0.17 |

| Pentafluorobenzylphosphonic acid | +0.46 |

Data adapted from studies on fluorinated benzylphosphonic acids on AlOx/Al, showing the trend of work function modification. The negative sign indicates a decrease in the work function. nih.gov

Functionalization of Nanomaterials

The robust binding of phosphonic acids to metal oxides also makes them excellent ligands for functionalizing the surface of nanomaterials. This surface modification is critical for controlling the properties and processability of nanoparticles for various technological applications.

This compound can be used to modify the surface of a variety of semiconductor and dielectric nanoparticles.

Zinc Oxide (ZnO) Nanoparticles: ZnO nanoparticles are widely used in electronics and solar cells mdpi.com. However, their high surface energy can lead to agglomeration. Modifying their surface with phosphonic acids, such as perfluorinated variants, has been shown to improve their stability and dispersibility researchgate.netscispace.comscilit.com. The fluorinated organic shell can also passivate surface charge traps and tune the energy level offset between the nanoparticles and other layers in a device mdpi.com.

Cadmium Selenide (CdSe) Nanocrystals: These quantum dots are used in displays and lighting. Their surface chemistry is crucial for their optical properties and stability. Phosphonic acids have been synthesized and used to functionalize CdSe nanocrystals, offering an alternative to more labile ligands like carboxylic acids chemrxiv.org.

Hafnium Dioxide (HfO₂) Nanoparticles: HfO₂ is a high-k dielectric material used in transistors and memory devices chemrxiv.orgrsc.org. Functionalizing HfO₂ nanocrystals with phosphonic acid ligands allows them to be processed from solution, enabling their use in flexible electronics chemrxiv.org. Studies on similar phosphonic acids on HfO₂ surfaces deposited by atomic layer deposition have confirmed the formation of stable monolayers sci-hub.se.

The choice of ligand is paramount for the performance of colloidal nanocrystals in devices. An ideal ligand should provide excellent colloidal stability, passivate surface defects, and facilitate efficient charge transport between nanocrystals.

Phosphonic acids have shown significant advantages over commonly used ligands like oleic acid. Due to the stronger interaction between the phosphonic acid headgroup and the nanoparticle surface, they are less prone to being lost during purification or processing nih.gov. This enhanced binding leads to:

Improved Colloidal Stability: Nanoparticles capped with phosphonic acids exhibit high-quality dispersion in solvents even after multiple purification steps, which is essential for forming uniform films nih.gov. Studies on perovskite nanocrystals showed that replacing oleic acid/oleylamine ligands with octylphosphonic acid dramatically enhanced stability nih.gov.

Enhanced Device Performance: The insulating nature of long-chain ligands can impede charge transport in nanocrystal films. The shorter, more rigid structure of this compound can create a more compact ligand shell, potentially improving electronic coupling between nanoparticles. Furthermore, by passivating surface defects, these ligands can enhance the photoluminescence quantum yield of light-emitting nanocrystals, leading to more efficient LEDs nih.govrsc.org.

Applications in Solution-Processed Memristors

While the direct application of this compound in solution-processed memristors is not extensively detailed in current research, the broader class of organophosphonic acids has been recognized for its potential in this field. Phosphonic acids are utilized as ligands to functionalize nanocrystals, which are then used in the fabrication of memristive devices. For example, various phosphonic acids have been synthesized to functionalize hafnium oxide (HfO₂) nanocrystals, which are subsequently evaluated as memristors. chemrxiv.orgugent.be The choice of the phosphonic acid ligand is critical, as it influences properties such as colloidal stability and the compactness of the ligand shell, which in turn affect the device's operating voltage. chemrxiv.orgugent.be

In a related context, an organic memristor was developed using a bilayer structure of ethyl viologen diperchlorate [EV(ClO₄)]₂ and a triphenylamine-containing polymer (BTPA-F). mdpi.com This device exhibits memristive behaviors and long-term synaptic plasticity, making it a candidate for artificial synapses in neuromorphic computing. mdpi.com The device's conductance can be precisely modulated by applying voltage pulses, demonstrating properties of long-term potentiation (LTP) and long-term depression (LTD), which are fundamental to learning and memory in biological systems. mdpi.com Although this specific study focuses on a polymer system, the use of functionalized organic molecules highlights a pathway where molecules like this compound could potentially be integrated into the resistive switching layers of organic memristors.

Table 1: Performance of a BTPA-F Based Organic Memristor This interactive table summarizes the parameters used to test the Long-Term Potentiation (LTP) and Long-Term Depression (LTD) properties of the memristor device.

| Parameter | Value |

|---|---|

| Pulse Amplitude | 1 V |

| Pulse Duration | 10 ms |

| Pulse Period | 2 s |

| Number of Pulses (LTP) | 50 consecutive positive pulses |

| Number of Pulses (LTD) | 50 consecutive negative pulses |

Data sourced from a study on organic memristors for neuromorphic computing applications. mdpi.com

Role in Crystal Engineering and Supramolecular Assemblies

Phosphonic acids are powerful building blocks in crystal engineering due to the ability of the -P(O)(OH)₂ group to form robust and directional hydrogen bonds. researchgate.net This functional group typically acts as both a hydrogen bond donor and acceptor, leading to predictable self-assembly patterns known as supramolecular synthons. In the solid state, crystalline phosphonic acids commonly form distinct hydrogen-bonding motifs, including ladder-like double-hydrogen-bonded chains, triple-hydrogen-bonded chains, or extensive two-dimensional (2D) sheets. researchgate.net

The specific architecture of the resulting network is influenced by the nature of the organic R-group attached to the phosphonic acid. While the crystal structure of this compound is not detailed in the available research, analogous molecules demonstrate these principles. For instance, 4-phosphono-biphenyl-4'-carboxylic acid has been shown to form three-dimensional (3D) hydrogen-bonded networks when co-crystallized with other molecules, where the phosphono groups create layered structures. mdpi.com The benzyl group in this compound provides a spacer that, in conjunction with the strong hydrogen-bonding capability of the phosphonic acid group, can direct the formation of complex 2D or 3D supramolecular assemblies. researchgate.netmdpi.com

The presence of molecules like this compound can significantly influence crystallization processes, both of itself and in multicomponent systems. As functional additives, they can act as crystal habit modifiers, altering the morphology and size of crystals by selectively adsorbing to specific crystal faces. This interaction can inhibit or promote growth on those faces, leading to changes in the crystal's aspect ratio.

In the context of supramolecular chemistry, phosphonic acids are used to direct the assembly of new crystalline materials. The predictable hydrogen-bonding motifs allow for the rational design of co-crystals and organic frameworks. mdpi.com The crystallization process is driven by the formation of these stable hydrogen-bonded networks. rsc.org The conditions of crystallization, such as solvent, temperature, and concentration, play a critical role in determining the final crystalline form (polymorph) and its purity. researchgate.net For example, in the crystallization of phosphoric acid, controlling these parameters is essential for yield and crystal quality. researchgate.net While specific studies on the influence of this compound are not available, the general principles of phosphonic acid chemistry suggest it would be an effective agent for controlling and directing crystallization in materials synthesis.

Organophosphonic acids are highly effective coupling agents for the creation of Class II organic-inorganic hybrid materials, where the organic and inorganic components are linked by strong chemical bonds. academie-sciences.fr The phosphonic acid group forms a stable, covalent bond with a wide range of metal oxides, including alumina (B75360) (Al₂O₃), titania (TiO₂), zirconia (ZrO₂), and silica (B1680970) (SiO₂). academie-sciences.frresearchgate.net This makes this compound a suitable candidate for surface modification of inorganic materials.

The process often involves the self-assembly of phosphonic acid molecules from a solution onto the metal oxide surface, forming a dense, well-ordered self-assembled monolayer (SAM). researchgate.net This functionalization imparts the properties of the organic molecule—in this case, the fluorinated benzyl group—onto the inorganic substrate. Such hybrid materials are developed for a variety of applications, including tuning surface energy, creating protective coatings, and fabricating platforms for sensors or electronic devices. academie-sciences.fr Furthermore, phosphonic acids can be incorporated as building blocks in sol-gel processes to create bulk hybrid materials where the organic units are distributed throughout an inorganic matrix. academie-sciences.frnih.gov

Catalytic and Mechanistic Studies

Heterogeneous Catalysis with Phosphonic Acid Modified Surfaces

The modification of metal oxide surfaces with self-assembled monolayers (SAMs) of organophosphonic acids is a promising strategy for tuning the catalytic activity and selectivity of these materials. 4-Fluorobenzylphosphonic acid, in particular, has been investigated as a surface modifier that can significantly influence the course of heterogeneous catalytic reactions.

Metal oxides such as titanium dioxide (TiO₂) are known to catalyze alcohol dehydration to produce olefins. The modification of TiO₂ anatase surfaces with phosphonic acid SAMs has been shown to enhance the dehydration of various alcohols, including 1-butanol, 2-butanol, and tert-butanol. acs.orgosti.gov The presence of these monolayers can alter the electronic properties of the catalyst surface and influence the reaction mechanism. Studies have shown that the dehydration rate of alcohols is strongly correlated with the dipole moment of the organophosphonic acid layer. osti.gov

The introduction of a fluorine atom in the para position of the benzyl (B1604629) group in this compound (4-FBPA) has a notable impact on its performance as a surface modifier in alcohol dehydration reactions. The fluorinated, and therefore more polar, 4-FBPA has been found to outperform alkylphosphonic acids in promoting the dehydration of all C4 alcohol isomers on TiO₂ anatase. acs.orgosti.gov

The modification of the TiO₂ surface with 4-FBPA leads to a significant increase in the dehydration rates of all tested alcohols, with the most substantial enhancement observed for the primary alcohol, 1-butanol. osti.gov For secondary (2-butanol) and tertiary (tert-butanol) alcohols, 4-FBPA still promotes the dehydration reaction, although to a lesser extent compared to 1-butanol. osti.gov This suggests that the degree of alcohol substitution influences the promotional effect of the phosphonic acid modifier.

The presence of 4-FBPA on the catalyst surface also dramatically reduces the negative impact of water on the alcohol dehydration reaction, with reaction orders with respect to water being close to zero. osti.gov This indicates a greater tolerance to water in the feed, which is a significant advantage in biomass conversion processes where water is often present.

Table 1: Apparent Reaction Orders for C4 Alcohol Dehydration over Native and 4-FBPA Functionalized TiO₂ Anatase

| Reactant | Catalyst | Apparent Reaction Order |

| 1-Butanol | Native TiO₂ | Value not specified in provided search results |

| 4-FBPA/TiO₂ | Value not specified in provided search results | |

| 2-Butanol | Native TiO₂ | Value not specified in provided search results |

| 4-FBPA/TiO₂ | Value not specified in provided search results | |

| tert-Butanol | Native TiO₂ | Value not specified in provided search results |

| 4-FBPA/TiO₂ | Value not specified in provided search results | |

| Water (co-fed) | Native TiO₂ | Value not specified in provided search results |

| 4-FBPA/TiO₂ | Close to 0 |

The enhanced catalytic activity observed with 4-FBPA modified TiO₂ is attributed to the stabilization of a carbenium-like transition state during the alcohol dehydration reaction. acs.orgosti.gov Steady-state kinetic measurements and temperature-programmed desorption studies have indicated that phosphonic acid SAMs significantly lower the activation barrier for dehydration. acs.orgosti.gov

Mechanisms of C-P Bond Cleavage and Formation

The carbon-phosphorus (C-P) bond in phosphonic acids is generally stable. However, it can be cleaved under certain conditions. Photochemical cleavage of the C-P bond has been observed for nitro-substituted benzylphosphonic acids upon UV irradiation, proceeding through a monomeric metaphosphate anion intermediate. rsc.org In acidic media, the cleavage of the P-C bond in α-aminophosphonates has been studied theoretically and is proposed to occur in a three-step process involving protonation, P-C bond cleavage, and subsequent hydrolysis. nih.gov

The formation of the C-P bond to create benzylphosphonates can be achieved through several synthetic methods. A common laboratory-scale synthesis involves the Michaelis-Arbuzov reaction. Palladium-catalyzed cross-coupling reactions, such as the Hirao reaction, provide another versatile route to form C-P bonds. researchgate.net Direct methods utilizing phosphorous acid can also be employed to create the P-C bond and the phosphonic acid functionality simultaneously. beilstein-journals.orgnih.gov

Mechanistic Insights into Surface Grafting Reactions

The grafting of phosphonic acids onto metal oxide surfaces like TiO₂ is a crucial step in the preparation of modified heterogeneous catalysts. The process involves the formation of stable M-O-P bonds (where M is the metal from the oxide) through the condensation of the P-OH groups of the phosphonic acid with the surface hydroxyl groups (M-OH) of the metal oxide. nih.gov

The binding mode of phosphonic acids on the TiO₂ surface can vary and includes monodentate, bidentate, and potentially tridentate coordination. bohrium.com The specific binding geometry is influenced by factors such as the surface crystallography of the TiO₂, the solvent used for grafting, and the pH of the grafting solution. bohrium.comcnr.it For the anatase (101) surface of TiO₂, both monodentate and bidentate binding modes are considered likely. bohrium.com The pH plays a significant role by affecting the protonation state of the phosphonic acid and the surface hydroxyl groups, which in turn influences the grafting process and the stability of the resulting monolayer. cnr.it In aqueous environments, it has been suggested that the phosphonic acid interacts with the hydrated surface as a mono-negative species before the grafting occurs. cnr.it

Biological Activity and Mechanistic Studies

Phosphonic Acids as Bioisosteres and Phosphate (B84403) Mimics

Phosphonic acids are powerful tools in drug design, primarily because they serve as effective bioisosteres of phosphate groups. wikipedia.orgcambridgemedchemconsulting.comresearchgate.net A bioisostere is a chemical substituent that can replace another group in a molecule without significantly altering its essential biological activity. The phosphonate (B1237965) moiety (R-PO(OH)₂) is structurally and electronically similar to the phosphate moiety (R-O-PO(OH)₂), which is ubiquitous in biological systems, forming the backbone of DNA and RNA, and acting as a key component in energy transfer and cell signaling. cambridgemedchemconsulting.com

The key difference lies in the substitution of a P-O-C bond in a phosphate ester with a more stable P-C bond in a phosphonic acid. researchgate.netbeilstein-journals.org This structural analogy allows phosphonates to be recognized by the active sites of enzymes that normally bind or process phosphate-containing substrates. researchgate.net Furthermore, the tetrahedral geometry of phosphonates closely resembles that of the transition state of phosphate ester hydrolysis, making them potent inhibitors of enzymes that catalyze such reactions. researchgate.net The introduction of fluorine atoms, as in 4-fluorobenzylphosphonic acid, can further enhance this mimicry by modulating the acidity (pKa) of the phosphonate group to more closely match that of a biological phosphate, making it an even more effective surrogate. researchgate.netresearchgate.netnih.gov

A critical feature that distinguishes phosphonic acids from their phosphate counterparts is the inherent stability of the phosphorus-carbon (P-C) bond. acs.org Unlike the phosphoester (P-O-C) bond found in biological phosphates like ATP, the P-C bond is highly resistant to enzymatic cleavage by hydrolases and phosphatases, as well as to chemical hydrolysis. researchgate.netbeilstein-journals.orgfrontiersin.orgnih.gov

This resistance to hydrolysis is a significant advantage in the design of enzyme inhibitors. While a natural phosphate substrate would be processed and released by the enzyme, a phosphonate analog binds to the active site but is not cleaved. frontiersin.org This stability allows the phosphonate-containing molecule to act as a persistent inhibitor, effectively blocking the enzyme's function for an extended period. This "non-hydrolyzable" characteristic is fundamental to their use as molecular probes and potential therapeutic agents. frontiersin.orgsemanticscholar.org

By mimicking the structure of natural phosphate substrates, phosphonic acids like this compound analogs typically function as competitive inhibitors. researchgate.netbritannica.com Competitive inhibition occurs when an inhibitor molecule, which resembles the substrate, binds to the enzyme's active site and prevents the actual substrate from binding. wikipedia.orglibretexts.org The inhibitor and the substrate are in "competition" for the same binding location. britannica.com

An enzyme can bind to either the substrate or the inhibitor, but not both simultaneously. wikipedia.org The phosphonate inhibitor occupies the active site, thereby reducing the rate at which the enzyme can catalyze its intended reaction. The degree of inhibition depends on the relative concentrations of the inhibitor and the substrate; the effect of a competitive inhibitor can be overcome by significantly increasing the substrate concentration. britannica.comlibretexts.org This mechanism is a cornerstone of the biological activity of many phosphonate-based drugs, which are designed to selectively block the action of specific enzymes involved in disease processes. researchgate.net

Enzyme Inhibition Studies

Research has demonstrated that phosphonic acid analogs of amino acids, including those with fluorinated benzyl (B1604629) groups, are effective inhibitors of various enzymes, particularly peptidases.

Analogs of this compound have been studied as inhibitors of metalloenzymes such as aminopeptidases. proquest.com Aminopeptidases are a class of enzymes that cleave amino acids from the N-terminus of proteins and peptides. Studies on a library of phosphonic acid analogs of phenylalanine, where the aromatic ring was substituted with fluorine, showed that these compounds act as micromolar or submicromolar inhibitors of human and porcine aminopeptidases N. proquest.com The aminophosphonate portion of these inhibitors is thought to bind to the enzyme's active site. proquest.commdpi.com

Furthermore, α-aminoalkylphosphonate diaryl esters are recognized as potent, site-directed inhibitors of serine proteases. benthamscience.comnih.gov The structure of the phosphonate group is believed to mimic the tetrahedral transition state of peptide bond hydrolysis. nih.gov These compounds react with the hydroxyl group of the serine residue in the enzyme's active site to form a stable, covalent complex, thereby irreversibly inhibiting the enzyme. nih.govresearchgate.net

Structure-activity relationship (SAR) studies investigate how the chemical structure of a compound influences its biological activity. For phosphonic acid inhibitors, SAR studies have provided valuable insights for designing more potent and selective molecules.

In a study of fluorophenylalanine phosphonic acid analogs inhibiting human (hAPN) and porcine (pAPN) aminopeptidases, the position of the fluorine atom on the aromatic ring significantly impacted inhibitory activity. proquest.com The data revealed that while the core aminophosphonate structure ensures binding, the substituted aromatic side chain determines the difference in activity. proquest.com For instance, analogs with fluorine at the para- (4-fluoro) and meta- (3-fluoro) positions showed potent inhibition. The data below summarizes the inhibitory constants (Ki) for selected compounds against hAPN.

Data sourced from Wanat et al., Molecules, 2020. proquest.com

These findings demonstrate that small, lipophilic substituents like fluorine are well-tolerated and can enhance binding affinity, likely through additional interactions within the enzyme's active site. proquest.commdpi.com Molecular modeling confirmed that while the aminophosphonic acid part binds similarly for all inhibitors, the placement and interactions of the substituted aromatic ring are responsible for the observed differences in potency. proquest.com

The stability and inhibitory power of phosphonates make them excellent molecular tools for studying enzyme mechanisms. univie.ac.at Because they are non-hydrolyzable analogs of natural substrates or transition states, they can be used to "trap" an enzyme in its inhibited state. researchgate.netresearchgate.net

By forming a stable enzyme-inhibitor complex, researchers can use techniques like X-ray crystallography to determine the three-dimensional structure of the enzyme with the inhibitor bound in the active site. This provides a detailed snapshot of how the enzyme recognizes its substrate and the specific molecular interactions involved in binding. nih.gov The use of phosphonate inhibitors has been instrumental in elucidating the binding modes and catalytic mechanisms of numerous enzymes, guiding the rational design of new and more effective therapeutic agents. researchgate.netunivie.ac.at

Research on Antimicrobial Potential

Organophosphonates, as a class, are known for their biological activities, with several naturally occurring variants exhibiting antibacterial properties. nih.gov Benzylphosphonate derivatives, in particular, have been identified as possessing noteworthy biological activities, including antibacterial effects. nih.govresearchgate.net

Evaluation of Substituted Benzylphosphonate Derivatives

Research into the antimicrobial properties of benzylphosphonate derivatives has shown them to be a promising class of compounds. nih.gov A study evaluating various diethyl benzylphosphonate derivatives against different strains of Escherichia coli demonstrated their potential as antimicrobial agents. nih.govnih.gov The investigation highlighted that the substitution pattern on the phenyl ring influences the cytotoxic activity of these compounds. nih.govresearchgate.net

While the referenced study did not specifically detail the individual activity of a 4-fluoro substituted derivative, it established a foundational understanding that substituted benzylphosphonates can exhibit significant antibacterial action. nih.gov The research compared the efficacy of these derivatives to established antibiotics like ciprofloxacin, bleomycin, and cloxacillin, suggesting that certain benzylphosphonates could serve as alternatives, which is crucial given the rise of antibiotic resistance. nih.govdntb.gov.ua The table below summarizes the minimum inhibitory concentration (MIC) for a selection of the tested derivatives against various E. coli strains, illustrating the range of activity within this chemical class.

| Compound | E. coli K12 (MIC µg/mL) | E. coli R2 (MIC µg/mL) | E. coli R3 (MIC µg/mL) |

| Derivative 1 | >1000 | 250 | 500 |

| Derivative 2 | >1000 | 125 | 125 |

| Derivative 3 | >1000 | 500 | 500 |

| Derivative 4 | >1000 | 125 | 125 |

| Derivative 5 | >1000 | 500 | 500 |

| Derivative 6 | >1000 | 250 | 250 |

| This table is representative of data for various substituted diethyl benzylphosphonates as reported in the literature and is intended to illustrate the antimicrobial potential of the compound class. researchgate.net |

Mechanistic Research on Antibacterial Effects

The antibacterial mechanism of benzylphosphonate derivatives is an area of active investigation. Preliminary studies suggest that these compounds may induce oxidative damage to bacterial DNA. nih.govresearchgate.net This was observed through the digestion of bacterial DNA with Fpg protein, which recognizes and removes oxidized purines. nih.gov This mode of action indicates that benzylphosphonates could be highly specific for pathogenic strains. nih.govresearchgate.net Another potential mechanism, often associated with related compounds like benzyl isothiocyanate, involves the disruption of cell membrane integrity, leading to increased permeability and eventual cell death. mdpi.com While the precise mechanism for this compound is not fully elucidated, the broader class of benzyl derivatives is known to inhibit biofilm formation and suppress the expression of key genes necessary for bacterial survival. mdpi.com

Fluorine-Specific Interactions in Biological Systems

The substitution of hydrogen with fluorine in a ligand can profoundly affect its physicochemical properties and conformational preferences, making it a valuable strategy in lead optimization to enhance protein-ligand interactions. nih.gov The fluorine atom in this compound is expected to engage in specific interactions that can enhance its biological activity.

Impact of Fluorine on Protein-Ligand Binding

The incorporation of fluorine into a ligand can significantly enhance its binding affinity for a target protein. nih.gov This enhancement can occur through interactions with both polar and hydrophobic groups within the protein's binding site. nih.gov Although organic fluorine is a very poor hydrogen bond acceptor, interactions between a carbon-fluorine (C-F) bond and polar hydrogen atoms have been observed in protein-inhibitor complexes. nih.govnih.gov

Systematic studies have shown that adding fluorine to a benzyl ring can increase binding affinity by as much as six-fold. nih.gov The unique properties of fluorine, such as its high electronegativity, influence the molecule's electrostatic potential and can lead to favorable multipolar interactions with the protein backbone. nih.gov For instance, a fluorine atom can form a remarkably close contact (3.1 Å) with a backbone carbonyl moiety, contributing substantially to the inhibitor's potency. nih.gov These "fluorine bonds," or short contacts involving fluorine, are frequent in protein-ligand interactions and play a crucial role in binding, even if the strength of an isolated fluorine bond is modest. acs.orgresearchgate.net

Exploration of Polar π-Interactions

The introduction of electron-withdrawing fluorine atoms onto an aromatic ring, as in this compound, polarizes the π-conjugated system. nih.gov This polarization can enhance π-π stacking through favorable electrostatic interactions. nih.govsdu.dk The interaction between a fluorine-substituted (electron-poor) aromatic ring and an electron-rich aromatic ring is known as a phenyl-perfluorophenyl polar-π interaction. nih.govpolimi.it

This type of interaction is a recognized binding motif in crystal engineering and protein folding. acs.org While the binding affinity of these interactions in water is relatively weak, they can be significantly enhanced when occurring within the confined space of a protein's binding pocket or other host systems. polimi.itnih.gov Such polar-π interactions, along with other noncovalent forces, contribute to the stabilization of protein-ligand complexes. sdu.dk

常见问题

Basic Research Questions

Q. What are the established synthetic routes for 4-fluorobenzylphosphonic acid, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : The synthesis typically involves phosphorylation of 4-fluorobenzyl precursors. For example, phosphonic acid derivatives can be synthesized via Arbuzov or Michaelis-Becker reactions using diethyl phosphite and halogenated intermediates . Optimization includes adjusting reaction temperature (80–120°C), solvent polarity (e.g., toluene or THF), and catalyst selection (e.g., palladium for cross-coupling). Post-synthesis purification via column chromatography (silica gel, eluent: chloroform/methanol) or recrystallization improves purity (>98% by HPLC) .

Q. Which analytical techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : and NMR confirm structural integrity (e.g., chemical shift at -115 ppm for the fluorobenzyl group) .

- FTIR : Peaks at 950–1250 cm indicate P=O and P–O–C stretching .

- Mass Spectrometry : High-resolution ESI-MS identifies molecular ions (e.g., [M-H] at m/z 218.03) .

- X-ray Crystallography : Resolves crystal packing and hydrogen-bonding networks (e.g., monoclinic P2/c space group) .

Q. How does this compound modify the work function of indium tin oxide (ITO) electrodes?

- Methodological Answer : When grafted onto ITO, the fluorinated benzyl group induces surface dipole moments, reducing work function. Kelvin probe measurements show a decrease from 4.50 eV (unmodified ITO) to 4.20–4.30 eV after modification . Researchers should prepare self-assembled monolayers (SAMs) by immersing ITO in 1 mM ethanolic solutions of the acid for 24 hours, followed by rinsing and nitrogen drying .

Advanced Research Questions

Q. What mechanistic insights explain the superior work function reduction of this compound compared to non-fluorinated analogs?

- Methodological Answer : Fluorine’s electronegativity enhances electron-withdrawing effects, strengthening surface dipoles. Density Functional Theory (DFT) simulations correlate the magnitude of work function reduction with the substituent’s Hammett parameter (σ = 0.34 for -F). Comparative studies with pentafluorobenzyl or trifluorophenyl analogs show that increased fluorination amplifies this effect .

Q. How can computational modeling predict the interfacial properties of this compound in optoelectronic devices?

- Methodological Answer : Molecular dynamics (MD) simulations using software like Gaussian or VASP model SAMs on ITO. Key parameters include adsorption energy (∼-2.5 eV) and tilt angle (∼30° from the surface normal). Charge transfer analysis via Natural Bond Orbital (NBO) calculations quantifies dipole contributions .

Q. What strategies resolve contradictions in reported bioactivity data for phosphonic acid derivatives?

- Methodological Answer : Discrepancies often arise from purity variations or assay conditions. For example:

- Purity Checks : Use HPLC to verify >95% purity; impurities like unreacted precursors can skew antimicrobial assays .

- Assay Standardization : Fix parameters like pH (7.4 for physiological studies) and solvent (DMSO concentration <1% in cell cultures) .